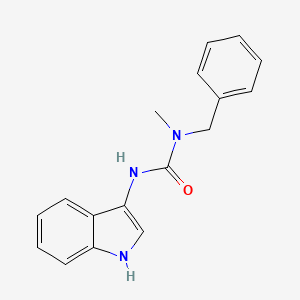

1-benzyl-3-(1H-indol-3-yl)-1-methylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-benzyl-3-(1H-indol-3-yl)-1-methylurea” is a chemical compound that likely contains an indole group, which is a prevalent moiety in many natural products and drugs . Indoles are significant heterocyclic systems that play a main role in cell biology .

Synthesis Analysis

While specific synthesis methods for “1-benzyl-3-(1H-indol-3-yl)-1-methylurea” are not available, indazoles and similar compounds can be synthesized through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

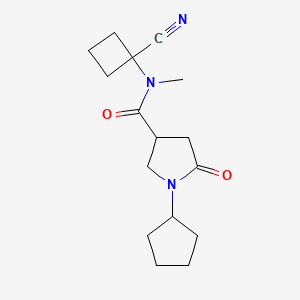

The molecular structure of “1-benzyl-3-(1H-indol-3-yl)-1-methylurea” likely includes an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer and Antimicrobial Agents

The indole moiety present in 1-benzyl-3-(1H-indol-3-yl)-1-methylurea is a significant scaffold in medicinal chemistry due to its biological relevance . Indole derivatives have been studied for their potential as anticancer agents, targeting various pathways involved in cancer cell proliferation . Additionally, these compounds have shown antimicrobial properties, providing a basis for the development of new antibiotics .

Agriculture: Plant Growth Regulation

In agriculture, indole derivatives are explored for their role in plant growth and development. They can act as precursors to plant hormones or as signaling molecules influencing plant physiology . Research into such compounds could lead to the development of novel growth regulators or protective agents against plant pathogens .

Material Science: Advanced Functional Materials

The versatility of indole derivatives extends to material science, where they are used to create polymers and composite materials with applications in energy storage and biomedical devices . The structural diversity of these compounds allows for the design of materials with specific properties tailored to various applications .

Environmental Science: Pollutant Degradation

Indole-based compounds have potential applications in environmental science, particularly in the degradation of pollutants. Their chemical structure can be utilized to catalyze breakdown reactions or to capture and remove toxic substances from the environment .

Biochemistry: Enzyme Inhibition

In biochemistry, 1-benzyl-3-(1H-indol-3-yl)-1-methylurea derivatives can act as enzyme inhibitors, affecting metabolic pathways in both prokaryotic and eukaryotic cells . This property is crucial for the study of cellular processes and the development of drugs targeting specific enzymes .

Pharmacology: Drug Development

The pharmacological properties of indole derivatives make them valuable in drug development. They can serve as the basis for creating new drugs with improved efficacy and reduced side effects . Their modifiable structure allows for the optimization of pharmacokinetic and pharmacodynamic properties .

Propriétés

IUPAC Name |

1-benzyl-3-(1H-indol-3-yl)-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-20(12-13-7-3-2-4-8-13)17(21)19-16-11-18-15-10-6-5-9-14(15)16/h2-11,18H,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYWDXDPGKSFGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(1H-indol-3-yl)-1-methylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)

![2-((2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2582839.png)

![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2582849.png)